6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to a benzoimidazole core
Mechanism of Action
Target of Action
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 25314 and a predicted density of 137±01 g/cm3 . Its predicted boiling point is 334.9±34.0 °C .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that the compound can be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole typically involves the bromination of 1-tert-butyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoimidazole core can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives of the original compound.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the benzoimidazole ring.
Scientific Research Applications
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
1-tert-butyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
6-chloro-1-tert-butyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-bromo-1-tert-butylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQGDULPICHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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